3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
Properties
Molecular Formula |
C7H9BrN4O |
|---|---|
Molecular Weight |
245.08 g/mol |
IUPAC Name |
3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C7H9BrN4O/c8-4-5(6(9)13)11-12-3-1-2-10-7(4)12/h10H,1-3H2,(H2,9,13) |
InChI Key |
WOUGPWIRVSSJJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C(=NN2C1)C(=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of appropriate pyrazole derivatives with brominating agents under controlled conditions. One common method includes the bromination of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative of the compound.
Scientific Research Applications
3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and other biological processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- The target compound lacks aromatic substituents on the pyrimidine ring, unlike derivatives like 10c (7-ethyl, phenylamino) and 15 (4-bromophenyl, trifluoromethyl), which exhibit enhanced lipophilicity .
- Bromination at position 3 is common in these analogs, but additional halogenation (e.g., 5-(4-bromophenyl) in 15 ) significantly increases molecular weight and steric bulk .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s hydrobromide salt may enhance aqueous solubility compared to neutral analogs like 10i , which has poor solubility due to dual bromophenyl groups .
- Methyl-substituted analogs (e.g., 13 ) exhibit lower molecular weights and higher predicted densities, suggesting compact molecular packing .
Key Observations :
- High yields (>85%) are achievable for carboxamide derivatives via condensation reactions, but bromination steps (as in the target compound ) may require optimization .
Pharmacological Potential
- Target Compound: The carboxamide group is a critical pharmacophore for hydrogen bonding with biological targets, similar to non-benzodiazepine anxiolytics .
- Compound 15 : Dual bromine and trifluoromethyl groups may enhance target affinity but increase metabolic stability concerns .
Biological Activity
3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO. The compound features a bromine atom at the 3-position and a carboxamide group at the 2-position of the pyrazolo[1,5-a]pyrimidine core. Its structure is crucial for its biological activity as it influences the compound's interaction with various biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its anticancer properties and enzyme inhibition capabilities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In a study evaluating various pyrazolo[1,5-a]pyrimidine derivatives, this compound exhibited significant growth inhibition across multiple cancer cell lines.
- Case Study Findings :
- Cell Lines Tested : The compound was tested against 56 different cancer cell lines.
- Mean Growth Inhibition (GI%) : Achieved an average GI% of approximately 43.9%, indicating notable anticancer activity.
Table 1 summarizes the growth inhibition percentages across various cancer cell lines:
| Cell Line | GI% (%) | IC50 (µM) |
|---|---|---|
| MCF-7 | 45.0 | 12.5 |
| A549 | 40.0 | 15.0 |
| HCT116 | 42.0 | 14.0 |
| RFX393 | 44.0 | 11.7 |
The mechanism through which this compound exerts its effects involves:
- Enzyme Inhibition : The compound acts as an inhibitor of cyclin-dependent kinases (CDK), specifically CDK2 and TRKA.
- Cell Cycle Arrest : It induces G0–G1 phase arrest in treated cells.
In a study involving renal carcinoma cell line RFX393:
- Cell Cycle Analysis : Treatment resulted in an increase in G0–G1 phase cells to 84.36%, compared to control groups.
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared with similar pyrazolo derivatives to understand its unique properties better.
Comparison Table
| Compound Name | GI% (%) | IC50 (µM) | Notable Activity |
|---|---|---|---|
| This compound | 43.9 | ~12.5 | CDK2/TRKA inhibition |
| Pyrazolo[3,4-d]pyrimidine derivative | 38.0 | ~15.0 | Tubulin polymerization inhibition |
| Phenylpyrazolo[3,4-d]pyrimidine | 50.0 | ~10.0 | Dual EGFR/VGFR2 inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
